molecular formula C19H17BrN2O3S B11818851 N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide

N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide

Katalognummer: B11818851
Molekulargewicht: 433.3 g/mol
InChI-Schlüssel: QKOXWPABUSOLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with bromine, hydroxyl, and sulfonamide groups, along with two benzyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the bromination of a pyridine derivative, followed by the introduction of hydroxyl and sulfonamide groups. The final step involves the N-benzylation of the sulfonamide group using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can form an amino derivative.

Wissenschaftliche Forschungsanwendungen

N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-N,N-dimethylpyridine-3-sulfonamide
  • 5-Bromo-N-ethylpyridine-3-sulfonamide
  • 5-Bromo-N-methylpyridine-3-sulfonamide

Uniqueness

N,N-Dibenzyl-5-bromo-4-hydroxypyridine-3-sulfonamide is unique due to the presence of two benzyl groups attached to the nitrogen atom, which can significantly influence its chemical properties and biological activity

Eigenschaften

Molekularformel

C19H17BrN2O3S

Molekulargewicht

433.3 g/mol

IUPAC-Name

N,N-dibenzyl-5-bromo-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C19H17BrN2O3S/c20-17-11-21-12-18(19(17)23)26(24,25)22(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,23)

InChI-Schlüssel

QKOXWPABUSOLHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC=C(C3=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.